Tetrasodium pirofosfato

Descripción general

Descripción

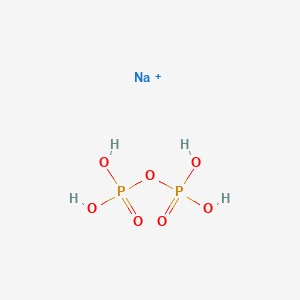

El pirofosfato de sodio, también conocido como tetrapirofosfato de sodio, es un compuesto inorgánico con la fórmula química Na₄P₂O₇. Es un sólido blanco soluble en agua que se usa comúnmente en diversas aplicaciones industriales y científicas. Este compuesto está formado por aniones pirofosfato e iones sodio .

Aplicaciones Científicas De Investigación

El pirofosfato de sodio tiene una amplia gama de aplicaciones en la investigación científica y la industria:

Química: Se utiliza como agente tampón, agente dispersante y agente emulsionante.

Biología: Actúa como agente quelante en estudios antimicrobianos.

Medicina: Se utiliza en productos para el cuidado dental, como pasta dental y hilo dental, para controlar la formación de sarro.

Industria: Se emplea en el tratamiento de agua como ablandador de agua, en detergentes y como limpiador de metales.

Mecanismo De Acción

El pirofosfato de sodio ejerce sus efectos principalmente a través de su capacidad para quelar iones metálicos y actuar como un agente tampón. En el cuidado dental, elimina el calcio y el magnesio de la saliva, evitando su depósito en los dientes y controlando así la formación de sarro . En estudios antimicrobianos, quelata iones metálicos que son esenciales para el crecimiento microbiano, inhibiendo así la actividad microbiana .

Compuestos Similares:

Pirofosfato disódico (Na₂H₂P₂O₇): Se utiliza como agente leudante en polvos para hornear.

Fosfato trisódico (Na₃PO₄): Se utiliza como agente de limpieza y desengrasante.

Tripolifosfato pentasódico (Na₅P₃O₁₀): Se utiliza en detergentes y tratamiento de agua.

Singularidad: El pirofosfato de sodio es único en su capacidad para actuar como un agente quelante versátil y un agente tampón, lo que lo hace valioso en una amplia gama de aplicaciones, desde el cuidado dental hasta la limpieza industrial .

Análisis Bioquímico

Biochemical Properties

Tetrasodium pyrophosphate plays a crucial role in enhancing iron absorption and myofibrillar protein stability in the food industry . It forms soluble complexes with iron, significantly increasing its bioavailability from ferric pyrophosphate and improving its absorption rate in humans . Additionally, Tetrasodium pyrophosphate acts as a protective agent against oxidative stress on myofibrillar proteins, enhancing their gelling properties and structural integrity .

Cellular Effects

The cellular effects of Tetrasodium pyrophosphate are primarily observed in its role as a tartar control agent in dental hygiene products. In toothpaste and dental floss, Tetrasodium pyrophosphate acts to remove calcium and magnesium from saliva, thus preventing them from being deposited on teeth .

Molecular Mechanism

The molecular mechanism of Tetrasodium pyrophosphate primarily involves its interaction with calcium and magnesium ions in saliva. By chelating these ions, Tetrasodium pyrophosphate prevents their deposition on teeth, thus acting as a tartar control agent .

Temporal Effects in Laboratory Settings

It is known that Tetrasodium pyrophosphate is a stable compound that does not readily degrade .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Tetrasodium pyrophosphate in animal models. It is known that the toxicity of Tetrasodium pyrophosphate is approximately twice that of table salt when ingested orally .

Metabolic Pathways

Tetrasodium pyrophosphate is involved in the metabolic pathway related to iron absorption. It forms soluble complexes with iron, thereby enhancing the bioavailability of iron from ferric pyrophosphate .

Transport and Distribution

Tetrasodium pyrophosphate, being a water-soluble compound, can be transported and distributed within cells and tissues via aqueous channels .

Subcellular Localization

Given its role in chelating calcium and magnesium ions in saliva, it can be inferred that it may be present in the extracellular space in the oral cavity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El pirofosfato de sodio se produce típicamente mediante la condensación térmica del fosfato disódico. La reacción implica calentar fosfato disódico a una temperatura de alrededor de 450 °C, lo que da como resultado la formación de pirofosfato de sodio y agua: [ 2 \text{Na}2\text{HPO}_4 \rightarrow \text{Na}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]

Métodos de Producción Industrial: En entornos industriales, el pirofosfato de sodio se produce haciendo reaccionar ácido fosfórico de calidad para horno con carbonato de sodio para formar fosfato disódico, que luego se calienta para producir pirofosfato de sodio {_svg_2}.

Análisis De Reacciones Químicas

Tipos de Reacciones: El pirofosfato de sodio experimenta diversas reacciones químicas, entre ellas:

Hidrólisis: En soluciones acuosas, el pirofosfato de sodio puede hidrolizarse para formar fosfato disódico.

Complejación: Forma complejos con iones metálicos como calcio, hierro y magnesio, lo que lo convierte en un agente quelante útil.

Reactivos y Condiciones Comunes:

Hidrólisis: Esta reacción generalmente ocurre en agua a temperaturas elevadas.

Complejación: El pirofosfato de sodio reacciona con iones metálicos en soluciones acuosas en condiciones neutras a ligeramente alcalinas.

Principales Productos Formados:

Hidrólisis: Fosfato disódico.

Complejación: Complejos de pirofosfato metálico.

Comparación Con Compuestos Similares

Disodium pyrophosphate (Na₂H₂P₂O₇): Used as a leavening agent in baking powders.

Trisodium phosphate (Na₃PO₄): Used as a cleaning agent and degreaser.

Pentasodium triphosphate (Na₅P₃O₁₀): Used in detergents and water treatment.

Uniqueness: Sodium pyrophosphate is unique in its ability to act as a versatile chelating agent and buffering agent, making it valuable in a wide range of applications from dental care to industrial cleaning .

Actividad Biológica

Sodium pyrophosphate (NaPP), a diphosphate ester, has garnered attention for its various biological activities, particularly in bone health, dental applications, and iron bioavailability. This article presents a comprehensive overview of the biological activity of sodium pyrophosphate, supported by data tables and research findings.

Sodium pyrophosphate plays a crucial role in several biological processes:

- Bone Mineralization : It acts as a potent mitogen, stimulating osteoblast differentiation and enhancing alkaline phosphatase (ALP) activity, which is vital for bone formation.

- Dental Health : It has been shown to influence the remineralization of dental enamel and dentin.

- Iron Bioavailability : Sodium pyrophosphate enhances the absorption of iron from fortified foods.

2. Effects on Osteoblasts

Recent studies have demonstrated the effects of sodium pyrophosphate on osteoblasts, particularly in cell lines such as MC3T3 and SAOS-2.

Table 1: Effects of Sodium Pyrophosphate on Osteoblast Activity

| Concentration (μM) | ALP Activity (% Increase) | COL1 Expression (Fold Increase) | OCN Expression (Fold Increase) |

|---|---|---|---|

| 0.1 | 150% | 1.5 | 3 |

| 100 | 250% | 2.5 | 3 |

- Findings : At concentrations of 100 μM, sodium pyrophosphate significantly increased ALP activity and the expression of differentiation markers such as collagen type I (COL1) and osteocalcin (OCN). The stimulation of ALP activity was observed to be bimodal, with peak responses at both low (0.1 μM) and high (100 μM) concentrations .

3. Dental Applications

Sodium pyrophosphate has been studied for its potential to inhibit demineralization in dental tissues. A clinical study evaluated its effectiveness in conjunction with fluoride:

Table 2: Remineralization Effects on Artificial Caries Lesions

| Treatment Group | Mineral Loss (%) |

|---|---|

| Placebo | 70.2 ± 72.1 |

| Fluoride Only | 24.2 ± 50.1 |

| Fluoride + Sodium Pyrophosphate | 28.1 ± 52.8 |

- Findings : The addition of sodium pyrophosphate to fluoride treatments significantly reduced mineral loss compared to placebo treatments, indicating its protective role against caries .

4. Iron Bioavailability Enhancement

Sodium pyrophosphate has been shown to enhance iron bioavailability from ferric pyrophosphate (FePP) when used in food fortification:

Table 3: Iron Bioavailability from Bouillon Cubes

| Treatment Group | Iron Bioavailability (%) |

|---|---|

| FePP Only | Baseline |

| FePP + Sodium Pyrophosphate | +46% |

- Findings : The study revealed that the presence of sodium pyrophosphate increased iron absorption significantly compared to FePP alone, suggesting its utility in addressing iron deficiency anemia .

5. Case Studies and Research Findings

Research has consistently highlighted the multifaceted roles of sodium pyrophosphate:

- Bone Health : Chronic exposure to sodium pyrophosphate promotes osteoblast differentiation and matrix gene expression while inhibiting pathological mineralization by chelating free calcium .

- Dental Health : In vivo studies indicate that sodium pyrophosphate can effectively reduce mineral loss during cariogenic challenges, thus enhancing enamel remineralization .

- Nutritional Applications : Sodium pyrophosphate's ability to enhance iron bioavailability positions it as a valuable additive in food products aimed at improving nutritional status .

Propiedades

Key on ui mechanism of action |

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/ |

|---|---|

Número CAS |

7722-88-5 |

Fórmula molecular |

H4NaO7P2 |

Peso molecular |

200.96 g/mol |

Nombre IUPAC |

tetrasodium;phosphonato phosphate |

InChI |

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

Clave InChI |

MHXGNUVRVJWHJK-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

OP(=O)(O)OP(=O)(O)O.[Na] |

Punto de ebullición |

Decomposes (NIOSH, 2024) Decomposes |

Color/Form |

CRYSTALS COLORLESS, TRANSPARENT CRYSTALS OR WHITE POWDER White powder or granules. |

Densidad |

2.45 (NIOSH, 2024) - Denser than water; will sink 2.534 Relative density (water = 1): 2.5 2.45 |

melting_point |

1810 °F (NIOSH, 2024) 988 °C 1810 °F |

Key on ui other cas no. |

7722-88-5 |

Descripción física |

Tetrasodium pyrophosphate appears as odorless, white powder or granules. mp: 995 °C. Density: 2.53 g/cm3. Solubility in water: 3.16 g/100 mL (cold water); 40.26 g/100 mL boiling water. Used as a wool de-fatting agent, in bleaching operations, as a food additive. The related substance tetrasodium pyrophosphate decahydrate (Na4P2O7*10H2O) occurs as colorless transparent crystals. Loses its water when heated to 93.8 °C. Dry Powder; Other Solid Colourless or white crystals, or a white crystalline or granular powder. The decahydrate effloresces slightly in dry air Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7+10H2O) is in the form of colorless, transparent crystals.]; [NIOSH] ODOURLESS COLOURLESS OR WHITE CRYSTALS OR POWDER. Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7 � 10H2O) is in the form of colorless, transparent crystals.] |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

10042-91-8 |

Solubilidad |

7 % at 77 °F (NIOSH, 2024) Soluble in water. Insoluble in ethanol COLORLESS, MONOCLINIC CRYSTALS; INSOL IN AMMONIA /DECAHYDRATE/ INSOL IN ALCOHOL /DECAHYDRATE/ SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C; 6.23 G/100 ML @ 20 °C; 8.14 G/100 ML @ 25 °C; 21.83 G/100 ML @ 60 °C; 30.04 G/100 ML @ 80 °C /DECAHYDRATE/ IN WATER: 2.61 G/100 ML @ 0 °C; 6.7 G/100 ML @ 25 °C; 42.2 G/100 ML @ 100 °C (77 °F): 7% |

Sinónimos |

anhydrous sodium pyrophosphate disodium pyrophosphate sodium diphosphate sodium pyrophosphate tetrasodium pyrophosphate tetrasodium pyrophosphate, 32P2-labeled cpd tetrasodium pyrophosphate, decahydrate trisodium pyrophosphate |

Presión de vapor |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetrasodium pyrophosphate (TSPP) function as an anti-browning agent in food preservation?

A1: TSPP acts as a sequestering agent, binding to metal ions like iron and copper that catalyze enzymatic browning reactions in fruits and vegetables. This chelation prevents the formation of undesirable brown pigments, preserving the food's color. []

Q2: What is the mechanism behind TSPP's ability to inhibit struvite crystallization in artificial urine?

A3: TSPP forms complexes with magnesium ions (Mg²⁺) in urine, particularly MgP₂O₇²⁻. This complexation reduces the availability of free Mg²⁺, a key component of struvite crystals, thereby inhibiting their nucleation and growth. []

Q3: How does TSPP contribute to the prevention of extrinsic stain formation on teeth in dentifrices?

A4: TSPP acts as a chelating agent, binding to calcium ions in plaque, which helps prevent the formation of calculus (tartar), a hardened deposit that can trap stains. [, , , ]

Q4: What is the molecular formula and weight of TSPP?

A4: The molecular formula of TSPP is Na₄P₂O₇ • 10H₂O, and its molecular weight is 446.06 g/mol (anhydrous form: 265.90 g/mol).

Q5: How stable is TSPP as an antimicrobial agent in food preservation?

A6: TSPP peroxidate, a hydrogen-peroxide-bound form of TSPP, exhibits antimicrobial activity against food spoilage microorganisms. It remains stable for extended periods at room temperature (80 days as 70% hydrogen-peroxide-bound TSPP peroxidate) but decomposes in the presence of metal ions and at boiling temperatures. []

Q6: Does TSPP exhibit catalytic activity in any known chemical reactions?

A7: While not a catalyst itself, TSPP acts as a nucleation catalyst for the crystallization of sodium acetate trihydrate (CH₃CO₂Na • 3H₂O) from its supercooled melt. []

Q7: How does the structure of TSPP contribute to its ability to disperse clay particles?

A8: The pyrophosphate anion (P₂O₇⁴⁻) in TSPP interacts with the positively charged edges of clay particles, like kaolinite. This interaction disrupts the attractive forces between the clay particles, leading to their dispersion. []

Q8: What factors can affect the stability of TSPP in different applications?

A9: TSPP stability is affected by pH, temperature, and the presence of metal ions. [, ] Formulation strategies like encapsulation or the use of chelating agents can improve its stability in specific applications.

Q9: How effective is TSPP in controlling the growth of Aspergillus flavus and gram-positive bacteria?

A10: In vitro studies show that TSPP at 1% concentration completely inhibits the growth of Aspergillus flavus and four gram-positive bacteria by chelating essential metal cations required for their growth. []

Q10: What is the impact of TSPP on the tenderness and juiciness of precooked beef?

A11: Adding low levels of TSPP (0.22% and 0.36%) to beef before cooking improves its tenderness and juiciness. This effect is attributed to TSPP's ability to enhance the water-binding capacity of meat proteins. []

Q11: What is the acute oral toxicity of TSPP in rats?

A12: Acute oral toxicity studies in Sprague Dawley rats showed no mortality or abnormal findings at a dose of 2,000 mg/kg, suggesting a low acute oral toxicity. []

Q12: What are the potential adverse effects of repeated TSPP exposure in rats?

A13: Repeated oral administration of TSPP to rats for 90 days showed alterations in serum biochemistry parameters related to protein and mineral metabolism at doses of 500 and 1,000 mg/kg/day. The no observed adverse effect level (NOAEL) was determined to be 500 mg/kg/day. []

Q13: What analytical techniques are used to measure residual TSPP levels in biological samples?

A14: Ion chromatography is a commonly used technique to quantify residual TSPP levels in biological samples, such as interdental fluid after using dental floss containing TSPP. []

Q14: How does the presence of TSPP affect the dissolution behavior of LAPONITE® clay dispersions?

A15: TSPP significantly enhances the dissolution of LAPONITE® clay dispersions at pH 10, indicating its ability to disrupt the clay's gel structure and promote its breakdown into individual particles. []

Q15: Are there alternative dispersants to TSPP for use in kaolin pigments in papermaking, and what are their advantages?

A16: Yes, alternative dispersants can be used to prevent pitch deposition associated with TSPP in papermaking. Selecting dispersants that maintain a pH below 6 and do not liberate aluminum from kaolin pigments can effectively address this issue. []

Q16: What are some alternatives to TSPP in food preservation?

A17: Other anti-browning agents like cysteine, ascorbic acid (vitamin C), citric acid, and erythorbic acid can be used as alternatives to TSPP. The choice of alternative depends on the specific application and desired outcome. []

Q17: How is TSPP used across different scientific disciplines?

A17: TSPP finds applications in diverse fields such as:

- Food Science: As an anti-browning agent, emulsifier in processed cheese, and a color preservative in soybean paste. [, , ]

- Dentistry: As an active ingredient in tartar control dentifrices. [, , , ]

- Materials Science: As a dispersant for clays and pigments. [, ]

- Medicine: As an inhibitor of struvite crystal formation in the context of urinary tract infections. []

Q18: How does research on TSPP contribute to a better understanding of different scientific phenomena?

A18: TSPP research provides insights into various scientific processes:

- Mineralization: Understanding TSPP's role in struvite formation and inhibition offers valuable knowledge about biomineralization processes in biological systems. []

- Food Preservation: Investigating TSPP's antimicrobial and anti-browning properties enhances our understanding of food spoilage mechanisms and preservation techniques. [, , ]

- Colloid and Interface Science: Studying TSPP's interactions with clays like LAPONITE® deepens our knowledge of colloidal dispersions and their behavior in various applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.